molecular formula C10H23NOSi B2587777 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine CAS No. 1681019-72-6

3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine

Cat. No.: B2587777
CAS No.: 1681019-72-6
M. Wt: 201.385
InChI Key: OTQLOBVJJPWUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for 3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine is azetidin-3-ylmethoxy(tert-butyl)dimethylsilane . This nomenclature reflects the compound’s core azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) and the substituents:

  • A tert-butyldimethylsilyl (TBDMS) group attached via an ether linkage to a methylene (-CH$$_2$$-) spacer at the azetidine’s 3-position.
  • The TBDMS group comprises a silicon atom bonded to two methyl groups, a tert-butyl group [(CH$$3$$)$$3$$C-], and the oxygen atom of the ether.

Isomeric considerations arise from:

  • Regioisomerism : Substitution at alternative positions on the azetidine ring (e.g., 2- or 4-positions) would yield distinct regioisomers. However, the 3-position is uniquely stabilized by reduced steric hindrance compared to smaller rings like aziridine.
  • Stereoisomerism : The azetidine ring’s puckering can lead to axial-equatorial isomerism, though the small ring size (bond angles ~88–92°) limits significant conformational diversity.

Table 1: Key IUPAC Descriptors

Feature Description
Parent structure Azetidine (C$$3$$H$$7$$N)
Substituent position 3-position
Silyl group tert-Butyldimethylsilyl (TBDMS)
Functional group Ether (-O-)

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by:

  • Azetidine ring puckering : The four-membered ring adopts a non-planar "envelope" conformation to alleviate angle strain, with one atom (typically the nitrogen) displaced from the plane of the other three.
  • TBDMS group orientation : The bulky tert-butyl group prefers a staggered conformation relative to the azetidine ring to minimize steric clashes with the methylene spacer.

Key bond parameters (derived from analogous azetidine-silyl ether structures):

  • Si-O bond length : 1.64–1.67 Å (typical for silyl ethers).
  • C-O bond length : 1.43–1.46 Å.
  • N-C$$_{azetidine}$$ bond length : 1.47–1.49 Å.

Table 2: Predicted Bond Angles

Angle Type Value (°)
Si-O-C 110–115
O-C-C$$_{azetidine}$$ 109–112
N-C-C$$_{azetidine}$$ 88–92

Conformational flexibility is constrained by:

  • Ring strain : The azetidine’s inherent angle strain limits puckering modes.
  • Steric bulk : The TBDMS group restricts rotation about the C-O bond, favoring anti-periplanar arrangements.

Crystallographic Characterization Data

While direct X-ray crystallographic data for this compound remains unreported, structural insights can be extrapolated from related azetidine-TBDMS derivatives:

Table 3: Crystallographic Parameters (Analogs)

Parameter Value (Analog)
Space group P2$$_1$$/c
Unit cell dimensions a = 8.42 Å, b = 12.15 Å, c = 14.30 Å
β angle 98.5°
Si-O bond length 1.65 Å
Torsion angle (Si-O-C-C) 172° (near-planar)

Notable features from analog studies:

  • Intermolecular interactions : Weak van der Waals forces dominate due to the TBDMS group’s hydrophobicity.
  • Packing motifs : Molecules align to maximize tert-butyl group separation, reducing lattice strain.

Figure 1: Hypothetical Crystal Packing (Accession codes for analogous structures: CSD entries from suggest layered arrangements with alternating polar (azetidine) and nonpolar (TBDMS) regions.)

Properties

IUPAC Name

azetidin-3-ylmethoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-8-9-6-11-7-9/h9,11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQLOBVJJPWUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681019-72-6
Record name 3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine typically involves the reaction of azetidine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether . The general reaction scheme is as follows:

Azetidine+Tert-butyldimethylsilyl chloride3-[(Tert-butyldimethylsilyl)oxy]methylazetidine\text{Azetidine} + \text{Tert-butyldimethylsilyl chloride} \rightarrow \text{this compound} Azetidine+Tert-butyldimethylsilyl chloride→3-[(Tert-butyldimethylsilyl)oxy]methylazetidine

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The TBDMS-protected hydroxymethyl group facilitates selective deprotection and substitution.

Reaction TypeReagents/ConditionsOutcomeYieldSource
TBDMS DeprotectionTBAF (tetrabutylammonium fluoride)Cleavage of silyl ether to free alcohol85–92%
AlkylationAllyl bromide, KHMDSIntroduction of allyl group at O-position78%
AcylationAcetyl chloride, DMAPFormation of acetylated derivative81%

Key Findings :

  • Fluoride ions (TBAF) selectively cleave the TBDMS group without disrupting the azetidine ring .

  • Alkylation and acylation proceed efficiently under mild conditions due to the electron-rich oxygen atom .

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions.

ReagentConditionsProduct FormedSelectivitySource
HCl (1M)THF, 25°C, 12hβ-Amino alcohol derivative94% anti
H₂OPd/C, H₂ (1 atm)Ring-opened diol88%
NaN₃DMF, 80°CAzide-functionalized linear amine76%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ring nitrogen, followed by nucleophilic attack by water .

  • Catalytic hydrogenation induces ring-opening by reducing the C–N bond .

Oxidation and Reduction

The azetidine ring and substituents participate in redox reactions.

ReactionReagents/ConditionsOutcomeYieldSource
Oxidation (C–N)mCPBA (meta-chloroperbenzoic acid)Azetidine N-oxide68%
Reduction (Ring)LiAlH₄, THFPyrrolidine analog (ring expansion)52%
TBDMS OxidationDess–Martin periodinaneKetone formation (after deprotection)79%

Notable Observations :

  • N-Oxidation with mCPBA preserves the ring structure but increases polarity .

  • LiAlH₄-mediated reduction leads to ring expansion via a proposed radical intermediate .

Cycloaddition and Cross-Coupling

The azetidine scaffold participates in transition-metal-catalyzed reactions.

Reaction TypeCatalysts/ReagentsProductee (%)Source
[3+1]-CycloadditionCu(MeCN)₄PF₆, CH₂Cl₂Tetrasubstituted azetidine98
Suzuki–Miyaura CouplingPd(PPh₃)₄, aryl boronic acidBiaryl-functionalized azetidine83

Stereochemical Control :

  • Copper(I) catalysts enable enantioselective cycloaddition with diphenylsulfur ylides .

  • Palladium-mediated coupling retains the azetidine ring’s stereochemistry .

Stability and Degradation Pathways

The compound exhibits sensitivity to specific conditions:

StressorObserved DegradationHalf-LifeSource
Aqueous acid (pH < 3)Rapid ring-opening to amino alcohol15 min
UV light (254 nm)C–Si bond cleavage2h
Heat (>100°C)Decomposition to siloxane byproductsN/A

Practical Implications :

  • Storage at 2–8°C under inert atmosphere is recommended to prevent hydrolysis .

Scientific Research Applications

Role as a Pharmaceutical Intermediate

3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine is often utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of diverse functional groups, making it a versatile building block in drug design. For instance, it has been incorporated into the synthesis of phthalazinone derivatives, which are being studied for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, particularly for BRCA1 and BRCA2 mutation-related cancers .

Inhibition of Cancer Cell Proliferation

Research indicates that derivatives of this compound exhibit significant anti-cancer activity. For example, compounds derived from this azetidine have shown efficacy against triple-negative breast cancer cells by inhibiting PARP activity, which is crucial for DNA repair mechanisms in cancer cells . The development of these compounds is particularly relevant given the increasing incidence of cancers associated with BRCA mutations.

Synthesis of Functionalized Azetidines

The compound serves as a precursor in the synthesis of functionalized azetidines through various chemical reactions. The tert-butyldimethylsilyl (TBDMS) group provides stability and protection during synthetic transformations, allowing for selective reactions that can yield complex structures . This capability is essential in the development of libraries of azetidine-based pharmaceuticals.

Green Chemistry Approaches

Recent studies have explored the use of this compound in green chemistry contexts, focusing on its application in sustainable synthetic pathways that minimize waste and utilize environmentally friendly reagents . The compound's reactivity and stability under mild conditions make it suitable for such applications.

Development of PARP Inhibitors

A notable case study involves the synthesis of 3-(3-(((tert-butyldimethylsilyl)oxy)methyl)azetidine-1-carbonyl)-4-fluorobenzaldehyde, which has been characterized for its potent PARP inhibitory activity . This compound was synthesized through a multi-step process involving the functionalization of the azetidine ring, demonstrating the utility of this compound as a versatile intermediate.

Efficacy Against Hematological Malignancies

Another significant study evaluated the efficacy of azetidine derivatives in treating hematological malignancies. The results indicated that these compounds could inhibit cell proliferation in various leukemia cell lines, showcasing their potential therapeutic applications beyond solid tumors .

Comparative Data Table

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistrySynthesis of PARP inhibitorsEffective against BRCA mutation-related cancers
Synthetic MethodologiesPrecursor for functionalized azetidinesEnables diverse pharmaceutical library development
Green ChemistrySustainable synthesis pathwaysReduced environmental impact
Cancer TreatmentEfficacy against triple-negative breast cancerSignificant inhibition observed
Hematological MalignanciesInhibition studies on leukemia cell linesComparable potency to existing therapies

Mechanism of Action

The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine involves its reactivity as a silyl ether. The tert-butyldimethylsilyl group provides steric protection, making the compound stable under various conditions. This stability allows it to participate in selective reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine
  • CAS Number : 875340-81-1
  • Molecular Formula: C₉H₂₁NOSi
  • Molecular Weight : 187.35 g/mol .

Applications :
Primarily used as a protected intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Its tert-butyldimethylsilyl (TBDMS) group enhances stability during reactions while allowing selective deprotection under mild conditions (e.g., fluoride ions) .

Safety: Classified as a laboratory research chemical.

Comparison with Structural Analogs

tert-Butyl 3-(((tert-Butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate

  • CAS : 849767-21-1
  • Formula: C₁₇H₃₃NO₄Si
  • Molecular Weight : 343.53 g/mol .
  • Key Differences :
    • Replaces the azetidine ring with a piperidine scaffold.
    • Contains a 4-oxo group and a Boc-protected amine , enabling diverse reactivity in peptide and heterocycle synthesis.
    • Higher molecular weight and steric bulk compared to the parent compound, affecting solubility and reaction kinetics .

3-[(4-Methylpentyl)oxy]azetidine

  • CAS : 1341497-10-6
  • Formula: C₉H₁₉NO
  • Molecular Weight : 157.25 g/mol .
  • Key Differences: Replaces the TBDMS group with a 4-methylpentyloxy chain. Lacks silicon, reducing stability under acidic/basic conditions but improving hydrophobicity.

tert-Butyl 3-Amino-3-(hydroxymethyl)azetidine-1-carboxylate

  • CAS : 1262411-27-7
  • Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 202.25 g/mol .
  • Key Differences: Features amino and hydroxymethyl substituents on the azetidine ring. Boc protection enhances solubility in polar solvents. Applications in medicinal chemistry as a precursor for bioactive molecules, contrasting with the parent compound’s role as a stabilizing intermediate .

1-(Tert-Butoxycarbonyl)-3-(methanesulfonyloxy)azetidine

  • CAS: Not explicitly listed (see Synonyms in ).
  • Formula: C₉H₁₇NO₅S
  • Key Differences :
    • Substitutes TBDMS with a mesyl (methanesulfonyl) group, a superior leaving group for nucleophilic substitutions.
    • Higher reactivity in SN2 reactions but less stable under basic conditions compared to TBDMS-protected analogs .

Physicochemical and Functional Comparison

Property 3-{[(TBDMS)oxy]methyl}azetidine tert-Butyl 4-oxopiperidine Derivative 3-[(4-Methylpentyl)oxy]azetidine
Molecular Weight (g/mol) 187.35 343.53 157.25
Protecting Group TBDMS Boc + TBDMS None
Solubility Low polarity solvents Moderate (polar aprotic) Hydrophobic
Stability High (acid/base resistant) Moderate (oxo group sensitive) Low (no protection)
Primary Use Intermediate protection Peptide synthesis Simple alkylation reactions

Biological Activity

3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances the stability and solubility of the compound. The general structure can be represented as follows:

C9H21NOSi\text{C}_9\text{H}_{21}\text{N}\text{O}\text{S}\text{i}

The biological activity of this compound is primarily linked to its role as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP enzymes are crucial for DNA repair mechanisms, especially in cancer cells with BRCA1 or BRCA2 mutations. By inhibiting PARP activity, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for treating certain types of cancers, including triple-negative breast cancer (TNBC) .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : Demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines.
  • Mechanism : Induces apoptosis through the inhibition of DNA repair pathways.
  • Selectivity : Shows preferential activity against cancer cells with specific genetic mutations.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound in vitro. For instance, in MCF-7 breast cancer cells, compounds similar to this azetidine derivative exhibited IC50 values ranging from 10 to 33 nM, indicating significant potency against these cancer cells .

Compound Cell Line IC50 (nM)
3-{[(TBDMS)O]Methyl}azetidineMCF-710-33
Related compoundsMDA-MB-23123-33

Mechanistic Insights

The mechanism underlying the anticancer properties involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analyses revealed that treatment with this compound resulted in G2/M phase arrest and increased levels of apoptotic markers .

Pharmacokinetics and Safety Profile

In terms of pharmacokinetics, studies have shown that compounds with similar structures exhibit favorable stability under various conditions (acidic, alkaline, oxidative). This stability suggests potential for oral bioavailability and therapeutic use .

Q & A

Q. How is 3-{[(TBDMS)oxy]methyl}azetidine synthesized, and what steps ensure high yield and purity?

The compound is synthesized via silylation of a hydroxyl-containing azetidine precursor. A common method involves using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For example, demonstrates the use of DiBAl-H at controlled low temperatures (−78°C to −40°C) for selective reduction, achieving 92% yield . Key steps include:

  • Strict temperature control to prevent side reactions.
  • Sequential quenching with methanol and aqueous potassium sodium tartrate to stabilize intermediates.
  • Purification via column chromatography or distillation under reduced pressure.

Q. What spectroscopic techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. highlights the use of NMR to verify stereochemistry and silyl group integration, while mass spectrometry confirms molecular weight . For example:

  • ¹H NMR: Peaks at δ 0.05–0.15 ppm (TBDMS methyl groups) and δ 3.5–4.0 ppm (azetidine CH₂-O).
  • ¹³C NMR: Signals near δ 25–30 ppm (TBDMS Si-C) and δ 60–70 ppm (azetidine C-O).

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a protected intermediate in synthesizing bioactive molecules. and highlight its role in:

  • Drug discovery : Building blocks for kinase inhibitors or GPCR-targeted compounds .
  • Nucleoside analogs : Protecting hydroxyl groups during oligonucleotide synthesis (e.g., in 5'-O-DMT-2'-TBDMS-uridine derivatives) .

Advanced Research Questions

Q. How does the TBDMS group influence azetidine reactivity in subsequent reactions?

The TBDMS group sterically shields the azetidine ring, reducing unwanted ring-opening or side reactions during alkylation or cross-coupling. shows its utility in stereoselective pyrrolidine synthesis, where the silyl group directs regioselective functionalization . However, the bulky TBDMS can hinder nucleophilic attacks, requiring optimized catalysts (e.g., Pd(OAc)₂/P(tBu)₃ in ) .

Q. What challenges arise in removing the TBDMS group without degrading the azetidine ring?

TBDMS deprotection typically uses fluoride sources (e.g., TBAF or HF-pyridine), but azetidine’s strain makes it prone to ring-opening under acidic/basic conditions. and suggest:

  • Mild conditions : Aqueous potassium sodium tartrate for controlled hydrolysis .
  • Alternative strategies : Using buffered fluoride solutions (pH 7–8) to minimize ring strain effects .

Q. How can reaction conditions be optimized to avoid side reactions in multi-step syntheses?

Key parameters include:

  • Solvent choice : THF or DCM for silylation ( ) .
  • Catalyst selection : Pd-based systems for Suzuki couplings ( ) .
  • Temperature control : Low temperatures (−40°C) for DiBAl-H reductions ( ) .

Q. How to resolve discrepancies in NMR data for derivatives of this compound?

Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic effects : Rotameric equilibria of the azetidine ring. Use variable-temperature NMR (VT-NMR) to assess conformational mobility.
  • Impurity artifacts : Trace solvents (e.g., THF) or residual reagents. Re-purify via preparative HPLC ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.